molecular formula C21H23N3O4 B2945297 Propan-2-yl 4-[(3,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251599-95-7

Propan-2-yl 4-[(3,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B2945297
CAS No.: 1251599-95-7
M. Wt: 381.432
InChI Key: JSBOZTBDHWYRRQ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[(3,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthyridine core, a dimethoxyphenyl group, and an isopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[(3,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol to form the isopropyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[(3,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Propan-2-yl 4-[(3,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which Propan-2-yl 4-[(3,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological response.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are modulated by the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 4-[(3,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is unique due to its specific structural features, such as the naphthyridine core and the combination of functional groups

Properties

IUPAC Name

propan-2-yl 4-(3,5-dimethoxyanilino)-7-methyl-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-12(2)28-21(25)18-11-22-20-17(7-6-13(3)23-20)19(18)24-14-8-15(26-4)10-16(9-14)27-5/h6-12H,1-5H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBOZTBDHWYRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)OC)OC)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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